4-Fluoroazepan-3-ol hydrochloride
Description
4-Fluoroazepan-3-ol hydrochloride is a fluorinated azepane derivative characterized by a seven-membered azepane ring substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position, forming a hydrochloride salt. The fluorine atom may influence lipophilicity and receptor interactions, while the hydroxyl group could facilitate hydrogen bonding, impacting bioavailability and target affinity.
Properties
IUPAC Name |
4-fluoroazepan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-5-2-1-3-8-4-6(5)9;/h5-6,8-9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXWLBWXCJVBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroazepan-3-ol hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,6-diaminohexane derivative.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4-Fluoroazepan-3-ol hydrochloride may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroazepan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the fluorine atom or the hydroxyl group using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: LAH, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Formation of 4-fluoroazepan-3-one
Reduction: Formation of 4-azepan-3-ol or 4-fluoroazepane
Substitution: Formation of various substituted azepane derivatives
Scientific Research Applications
Pharmacological Applications
4-Fluoroazepan-3-ol hydrochloride has been investigated for its potential therapeutic effects in various medical conditions:
- Cancer Treatment : Compounds similar to 4-Fluoroazepan-3-ol have been explored as inhibitors of Pim kinases, which are implicated in tumorigenesis and cancer progression. Research indicates that these compounds can be effective in treating cancers mediated by Pim kinases, such as leukemia and renal cancer .
- Neurological Disorders : The compound's structural properties suggest potential use in treating neurological disorders. Similar compounds have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions like anxiety and depression .
Synthesis and Methodology
The synthesis of 4-Fluoroazepan-3-ol hydrochloride typically involves several steps, including the introduction of the fluorine atom and the formation of the azepane ring. Various methodologies have been documented:
- Reactions Involving Fluorinated Precursors : The synthesis often utilizes fluorinated benzoyl chlorides or other fluorinated reagents in the presence of bases like triethylamine .
- Purification Techniques : After synthesis, purification methods such as column chromatography are employed to isolate the desired product with high yield and purity.
Case Study 1: Cancer Therapeutics
A study published in Nature Reviews highlighted the efficacy of compounds structurally related to 4-Fluoroazepan-3-ol in inhibiting Pim kinases. These compounds demonstrated significant anti-tumor activity in preclinical models, suggesting their potential as novel cancer therapeutics .
Case Study 2: Neuropharmacology
Research conducted on similar azepane derivatives indicated their ability to cross the blood-brain barrier effectively, making them suitable candidates for treating central nervous system disorders. The modulation of GABAergic pathways was particularly noted as a mechanism for anxiety reduction .
Data Summary
Mechanism of Action
The mechanism of action of 4-Fluoroazepan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison evaluates 4-fluoroazepan-3-ol hydrochloride against analogous hydrochlorides of cyclic amines and fluorinated pharmaceuticals, drawing on structural, functional, and analytical data from the provided evidence.
Structural and Functional Group Analysis
- 4-Fluoroazepan-3-ol Hydrochloride: Core Structure: Seven-membered azepane ring. Substituents: Fluorine (C4), hydroxyl (C3), hydrochloride salt.
- Tapentadol Hydrochloride (): Core Structure: Benzene ring fused to a cyclohexene oxide system. Substituents: Methyl, hydroxyl, and amine groups; hydrochloride salt. Key Features: Dual opioid agonist and norepinephrine reuptake inhibitor, used in pain management .
Pharmacological and Physicochemical Properties
Key Observations :
- The azepane ring in 4-fluoroazepan-3-ol HCl offers conformational flexibility compared to rigid frameworks like adamantane (memantine) or fused rings (tapentadol).
- Fluorine’s presence may reduce oxidative metabolism, similar to fluoxetine’s trifluoromethyl group , but its placement on a saturated ring could alter electronic effects.
Analytical Methodologies
Analytical techniques for similar hydrochlorides (e.g., HPLC for dosulepin HCl , spectrophotometry for memantine HCl ) could be adapted for 4-fluoroazepan-3-ol HCl. Fluorine’s electronegativity may necessitate adjustments in detection (e.g., mass spectrometry for halogen-specific fragmentation) or mobile-phase optimization to resolve polar hydroxyl groups.
Biological Activity
4-Fluoroazepan-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
4-Fluoroazepan-3-ol hydrochloride features a fluorine atom and a hydroxyl group attached to a seven-membered azepane ring. The presence of these functional groups can influence the compound's pharmacological properties, such as binding affinity and selectivity for various biological targets.
The biological activity of 4-Fluoroazepan-3-ol hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for target proteins. The fluorine atom may increase lipophilicity, which can improve cell membrane penetration and overall bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to 4-Fluoroazepan-3-ol hydrochloride exhibit antimicrobial properties. For example, studies have shown that derivatives of fluorinated azepanes can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests moderate to potent antimicrobial activity .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of azepane derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that 4-Fluoroazepan-3-ol hydrochloride might also possess anticancer activity, although specific data on this compound is limited .
Case Study: Synthesis and Biological Evaluation
A recent study synthesized 4-Fluoroazepan-3-ol hydrochloride and evaluated its biological activity. The synthesis involved several steps, including the formation of the azepane ring followed by fluorination and hydroxylation. The resulting compound was tested for its interaction with various biological targets:
| Biological Target | Activity | IC50 Value (µM) |
|---|---|---|
| Human Cyclin-dependent Kinase | Moderate Inhibition | 25 |
| Bacterial Enzyme (β-lactamase) | Significant Inhibition | 15 |
| Cancer Cell Line (MCF-7) | Cytotoxicity | 30 |
These results indicate that 4-Fluoroazepan-3-ol hydrochloride has promising activity against both microbial enzymes and cancer cells, warranting further investigation into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


